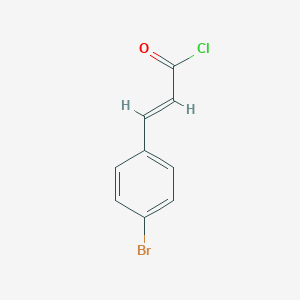

(2E)-3-(4-Bromophenyl)acryloyl chloride

Description

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLABICHHIYWLQM-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264174 | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-09-8 | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxazolone Intermediate Cyclocondensation

This method adapts the synthesis of 3-(4-chlorophenyl)acrylic acids reported by, substituting 4-bromobenzaldehyde for 4-chlorobenzaldehyde. The process involves cyclocondensation of 4-bromobenzaldehyde with 2-aryl-2-oxazoline-5-one under basic conditions to form an oxazolone intermediate. Hydrolysis with 20% potassium hydroxide yields (2E)-3-(4-bromophenyl)acrylic acid, with the E-isomer favored due to steric hindrance during ring-opening. Infrared spectroscopy confirms successful synthesis via a lactone C=O stretch at 1801 cm⁻¹.

Key Parameters:

-

Temperature: 80–100°C

-

Base: Potassium hydroxide (20% w/v)

-

Yield: 68–72%

Direct Knoevenagel Condensation

An alternative route employs Knoevenagel condensation between 4-bromobenzaldehyde and malonic acid in the presence of pyridine and piperidine. This method bypasses intermediate isolation but requires stringent control over stoichiometry to minimize dimerization.

Optimization Challenges:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

-

Catalyst Load: Piperidine concentrations >5 mol% lead to over-condensation byproducts.

Chlorination of (2E)-3-(4-Bromophenyl)acrylic Acid

Conversion of the acrylic acid to its acyl chloride derivative employs halogenating agents, with thionyl chloride (SOCl₂) and oxalyl chloride [(COCl)₂] being predominant choices.

Thionyl Chloride-Mediated Chlorination

Adapted from, this method involves refluxing (2E)-3-(4-bromophenyl)acrylic acid with excess SOCl₂ under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, with HCl and SO₂ generated as byproducts.

Reaction Conditions:

Mechanistic Insights:

Oxalyl Chloride with Catalytic DMF

For acid-sensitive substrates, oxalyl chloride paired with dimethylformamide (DMF) offers a milder alternative. DMF catalyzes the reaction via a Vilsmeier-Haack intermediate, enabling chlorination at 0–25°C.

Advantages Over SOCl₂:

-

Lower Temperatures: Reduces risk of double-bond isomerization.

-

Byproduct Management: CO and CO₂ are easier to trap than SO₂.

Typical Protocol:

-

Dissolve (2E)-3-(4-bromophenyl)acrylic acid (1 eq) in dry dichloromethane.

-

Add DMF (0.1 eq) and oxalyl chloride (1.2 eq) dropwise at 0°C.

-

Warm to room temperature and stir for 2 hours.

-

Remove volatiles in vacuo to obtain the crude acyl chloride.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent details a reactor design featuring adiabatic columns (15 theoretical plates) for simultaneous reaction and distillation. Key adaptations for (2E)-3-(4-bromophenyl)acryloyl chloride include:

Apparatus Modifications:

-

Bottom-Feed Introduction: Minimizes HCl entrainment and preserves stereochemistry.

-

Distillation Columns: Maintain head temperatures at 51–55°C to isolate acryloyl chloride from benzoyl chloride byproducts.

Catalyst Optimization:

Polymerization Inhibition Strategies

The conjugated diene system in this compound predisposes it to radical polymerization. Patent recommends:

-

Inhibitor Cocktails: Hydroquinone (0.1 wt%) + phenothiazine (0.05 wt%).

-

Oxygen Sparging: Maintains dissolved O₂ at 2–4 ppm to quench radical chains.

Comparative Analysis of Chlorination Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Temperature | 70–80°C | 0–25°C |

| Byproducts | HCl, SO₂ | CO, CO₂ |

| Typical Yield | 85–90% | 78–82% |

| Stereochemical Integrity | 95–98% E | 97–99% E |

| Scalability | Excellent | Moderate |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (2E)-3-(4-Bromophenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Polymerization: It can also be used as a monomer in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids or bases depending on the reaction.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Polymers: When used in polymerization reactions, it can form polymers with unique properties.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Utilized in the development of new polymers with specific characteristics.

Biology and Medicine:

Drug Development: It can be used in the synthesis of pharmaceutical compounds.

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

Material Science: Used in the production of advanced materials with specific properties.

Chemical Manufacturing: Acts as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in further chemical transformations, adding to the versatility of this compound.

Comparison with Similar Compounds

Reactivity Trends

- Halogenated Derivatives: The 4-bromo and 4-chloro compounds are highly reactive in Friedel-Crafts acylations and nucleophilic substitutions due to strong electron-withdrawing effects. They are preferred for synthesizing complex acetamide derivatives (e.g., 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide) .

- Nitrated Derivatives : The 3-nitro-substituted compound is utilized in synthesizing fluorescent dyes and heterocyclic compounds, leveraging nitro’s electron-withdrawing and chromophoric properties .

Application-Specific Use Cases

Biological Activity

(2E)-3-(4-Bromophenyl)acryloyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

This compound is characterized by the presence of a bromophenyl group and an acyl chloride functional group. Its structure can be represented as follows:

The compound can participate in various chemical reactions, including nucleophilic substitutions and addition reactions, making it versatile for further synthetic applications.

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities. The bromine atom enhances the compound's reactivity, allowing for diverse applications in drug development and polymer chemistry.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays demonstrated IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity Against MCF-7 Cells

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CA-4 | 3.9 | Tubulin polymerization inhibition |

| 9q | 10-33 | Colchicine-binding site interaction |

| 10p | 23-33 | Antimitotic properties |

The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase, confirming the compound's antimitotic properties .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Studies have indicated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the phenyl ring has been shown to enhance antibacterial efficacy .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | ≤ 0.94 |

| Compound B | Escherichia coli | ≤ 1.16 |

| Compound C | Pseudomonas aeruginosa | ≤ 0.39 |

These findings suggest that modifications in the structure, such as halogen substitutions, significantly influence antibacterial potency.

Case Studies

Several case studies have investigated the biological activity of this compound derivatives:

- Study on Antiproliferative Effects : A study published in MDPI evaluated a series of compounds based on this compound for their effects on MCF-7 cells. The results indicated that specific substitutions on the phenyl ring could enhance antiproliferative activity significantly .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of derivatives against common pathogens. The results showed that certain compounds exhibited MIC values lower than traditional antibiotics, suggesting potential for development as new antibacterial agents .

Q & A

Q. What synthetic routes are available for (2E)-3-(4-Bromophenyl)acryloyl chloride, and how are reaction conditions optimized?

The compound is typically synthesized via the reaction of (2E)-3-(4-Bromophenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Acid Chloride Formation : React the carboxylic acid with SOCl₂ under anhydrous conditions at 0–25°C for 4–6 hours. Excess SOCl₂ ensures complete conversion.

- Purification : Distillation under reduced pressure or chromatography (e.g., silica gel with hexane/ethyl acetate) removes unreacted reagents.

- Yield Optimization : Catalytic dimethylformamide (DMF) accelerates the reaction, while inert atmospheres (N₂/Ar) prevent hydrolysis. Example: A related acryloyl chloride synthesis achieved 70% yield using similar conditions .

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| SOCl₂, anhydrous | DMF (trace) | 0–25°C | ~65–75% |

| Oxalyl chloride, DCM | None | Reflux | ~60–70% |

Q. Which spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Peaks for the α,β-unsaturated carbonyl (δ 6.5–7.8 ppm for protons; δ 160–180 ppm for carbonyl carbon) and aromatic bromophenyl groups (δ 7.2–7.6 ppm) .

- IR Spectroscopy : Strong absorption at ~1750–1800 cm⁻¹ (C=O stretch of acyl chloride) .

- X-ray Crystallography : Resolves E-configuration and crystal packing (e.g., SHELX software for refinement) .

Q. What safety protocols are essential when handling this compound?

- Hazards : Corrosive (GHS05), causes severe skin burns (H314) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Cross-Validation : Compare NMR-derived coupling constants (e.g., J = 15 Hz for E-configuration) with X-ray bond angles .

- Purity Checks : Use HPLC or GC-MS to rule out impurities affecting spectral data .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility .

Q. What strategies minimize hydrolysis during reactions involving this acyl chloride?

- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Temperature Control : Conduct reactions at 0°C for slow nucleophilic additions (e.g., amines, alcohols).

- Inert Atmosphere : Schlenk lines or gloveboxes prevent moisture ingress .

Q. How can computational modeling predict reactivity in nucleophilic acyl substitutions?

- DFT Calculations : Optimize transition states for reactions with amines or alcohols to predict regioselectivity.

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., carbonyl carbon) prone to nucleophilic attack .

Q. What experimental designs address low yields in cross-coupling reactions using this compound?

- Catalyst Screening : Test Pd(PPh₃)₄ or Ni(COD)₂ for Negishi or Suzuki couplings .

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance stability of intermediates.

- Substrate Scope : Vary organozinc reagents to optimize steric and electronic compatibility.

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity?

- Electronic Effects : The bromine atom withdraws electrons, increasing electrophilicity of the acyl chloride.

- Steric Hindrance : Para-substitution minimizes steric clashes, favoring planar transition states in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.